molecular formula C12H10ClN3 B1423839 1-(6-Chloro-2-pyrazinyl)indoline CAS No. 1220020-34-7

1-(6-Chloro-2-pyrazinyl)indoline

Cat. No. B1423839
CAS RN: 1220020-34-7
M. Wt: 231.68 g/mol
InChI Key: YKPZAKYRTAWOBF-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyrazinyl)indoline, also known as CPZ, is an important chemical compound used in a variety of scientific applications. CPZ is a heterocyclic compound containing an indole ring and a pyrazine ring, with a chlorine substituent in the 2-position of the pyrazine ring. CPZ is a white to off-white crystalline powder that is slightly soluble in water. It is used as a building block in organic synthesis, as a reagent in peptide synthesis, and in the production of pharmaceuticals and agrochemicals. CPZ is also used in the study of enzyme inhibition and enzyme kinetics, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(6-Chloro-2-pyrazinyl)indoline: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for radical cyclization and cross-coupling reactions, which are pivotal in constructing complex molecules with potential biological activities . These synthetic methodologies are crucial for developing new organic fluorescent molecules used in biological and material applications.

Biologically Active Compounds

The indoline moiety, present in 1-(6-Chloro-2-pyrazinyl)indoline , is significant in the synthesis of biologically active compounds. These compounds have shown promise in treating cancer cells, microbes, and various disorders within the human body . The indoline derivatives are explored for their therapeutic potential, given their vital properties in cell biology.

Pharmaceutical Development

In pharmaceuticals, 1-(6-Chloro-2-pyrazinyl)indoline derivatives are being studied for their efficacy in drug design and development. They are part of new drug scaffolds to address issues like cancer chemotherapy resistance and bacterial resistance . The indoline structure is incorporated into drugs for their anti-tumor, anti-bacterial, and anti-inflammatory properties, as well as their use as analgesics and in treating cardiovascular diseases.

Material Science Applications

The derivatives of 1-(6-Chloro-2-pyrazinyl)indoline exhibit excellent fluorescence properties, making them suitable for use as organic fluorescent molecules. These properties are leveraged in material science for the development of new materials that can be used in various technological applications .

Chemical Synthesis

In chemical synthesis, 1-(6-Chloro-2-pyrazinyl)indoline serves as a building block for the construction of complex molecules. Its reactivity allows for efficient heterocycle construction and bond formation, contributing to high atom- and step-economy in synthetic chemistry .

Biotechnological Research

The compound’s role in biotechnological research is emerging, with its derivatives being used to explore new methods of synthesis and applications in biotechnology. The indoline structure’s interaction with proteins and its physicochemical properties make it a molecule of interest in the development of biotechnological tools and processes .

properties

IUPAC Name

1-(6-chloropyrazin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-7-14-8-12(15-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPZAKYRTAWOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249854
Record name 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-pyrazinyl)indoline

CAS RN

1220020-34-7
Record name 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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